molecular formula C9H10INO2 B14856431 5-Hydroxy-2-iodo-N,N-dimethylbenzamide

5-Hydroxy-2-iodo-N,N-dimethylbenzamide

Cat. No.: B14856431
M. Wt: 291.09 g/mol
InChI Key: KRQSGZCDKJNHDZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.083 g/mol . This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a dimethylbenzamide moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of a precursor compound followed by the introduction of the dimethylbenzamide group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Hydroxy-2-iodobenzaldehyde.

    Reduction: Formation of 5-Hydroxy-2-hydro-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The dimethylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-iodobenzamide: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    5-Hydroxy-2-iodobenzaldehyde: Contains an aldehyde group instead of the dimethylbenzamide moiety.

    2-Hydroxy-5-iodo-N,N-dimethylbenzohydrazide: Contains a hydraz

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

5-hydroxy-2-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3

InChI Key

KRQSGZCDKJNHDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)I

Origin of Product

United States

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